N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves the reaction of furan-2-yl and thiophen-3-yl derivatives with oxalyl chloride, followed by the addition of an amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the hydrogenation of the furan and thiophene rings.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the furan and thiophene rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N1-(2-(furan-2-yl)ethyl)oxalamide
- N1-(2-(thiophen-3-yl)ethyl)oxalamide
- N1-(2-(pyridin-2-yl)ethyl)oxalamide
Comparison: N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can enhance its reactivity and binding interactions compared to compounds with only one type of heterocycle.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-6-9(8-3-5-18-7-8)10-2-1-4-17-10/h1-5,7,9H,6H2,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNVXLFHJRHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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